

Benzyl Azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Benzyl azide*
Cat. No.: B031978

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For immediate reference, the core chemical identifiers for **Benzyl Azide** are provided below.

Property	Value	Source(s)
CAS Number	622-79-7	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₇ H ₇ N ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	133.15 g/mol	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--

Introduction

Benzyl azide is a versatile and pivotal organic compound, widely utilized in the fields of organic synthesis, medicinal chemistry, and materials science.^[1] Its primary role is as a key reagent in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,2,3-triazoles, which are scaffolds of significant pharmacological interest.^[2] The triazoles derived from **benzyl azide** have demonstrated a broad spectrum of biological activities, including anti-HIV, antimicrobial, anti-inflammatory, and anticancer properties.^[2] This guide provides an in-depth overview of **benzyl azide**, including its synthesis, purification, and application in the CuAAC reaction, tailored for researchers and professionals in drug development.

Experimental Protocols

Synthesis of Benzyl Azide from Benzyl Bromide

This protocol outlines the nucleophilic substitution reaction for the synthesis of **benzyl azide** from benzyl bromide.

Materials:

- Benzyl bromide
- Sodium azide (NaN_3)
- Dimethyl sulfoxide (DMSO)
- Deionized water
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:[3][4]

- In a round-bottom flask, dissolve benzyl bromide (1.0 equivalent) in DMSO.
- Add sodium azide (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature overnight.
- Slowly add water to the reaction mixture (Note: this may be exothermic).
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers and wash with brine (2x).
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield **benzyl azide** as a clear oil.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction between **benzyl azide** and a terminal alkyne to synthesize a 1,4-disubstituted 1,2,3-triazole.

Materials:

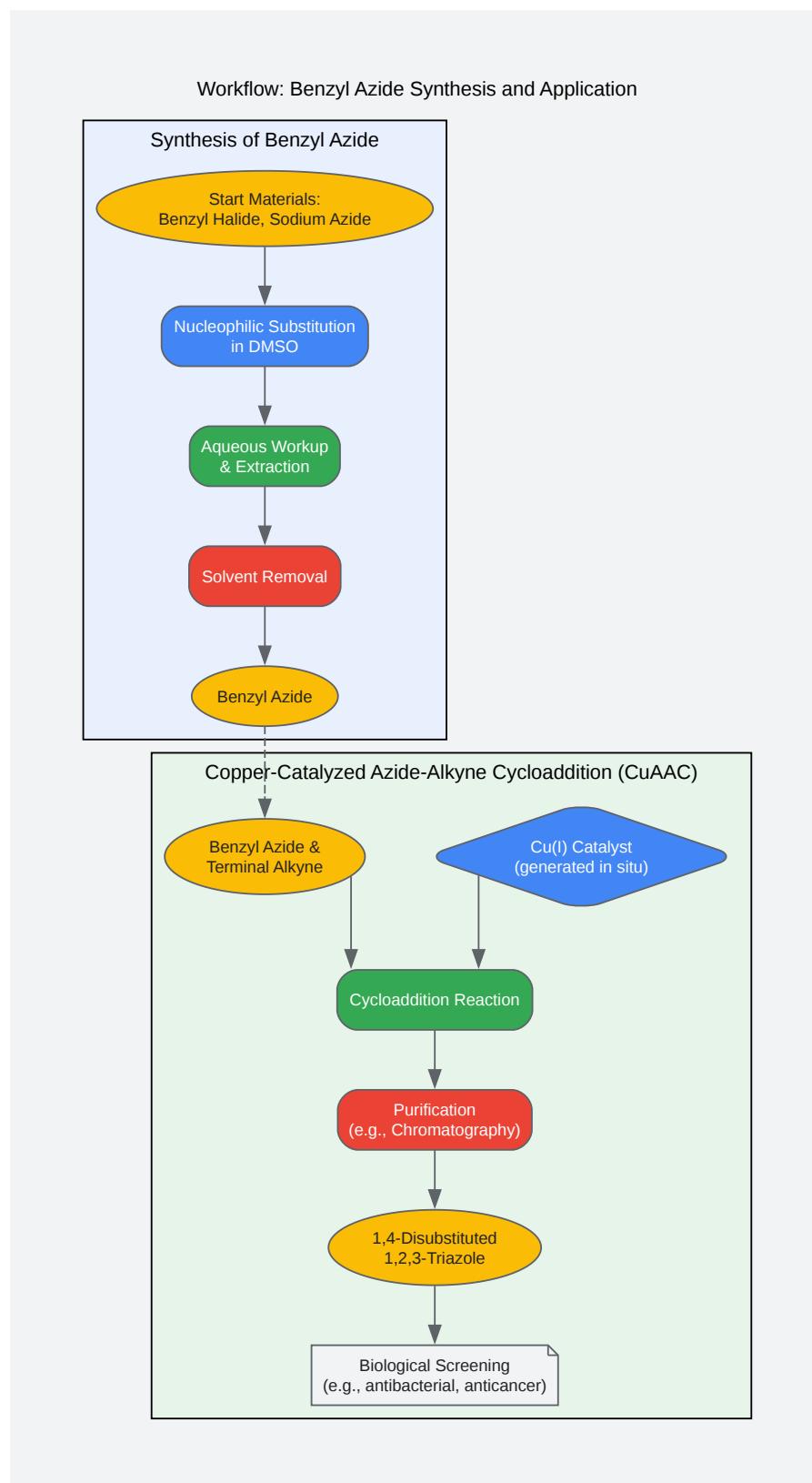
- **Benzyl azide**
- Terminal alkyne (e.g., phenylacetylene)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand[5]
- Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:[5]

- In a reaction vessel, dissolve **benzyl azide** (1.0 equivalent) and the terminal alkyne (1.0 equivalent) in the chosen solvent system.
- In a separate vial, prepare the copper catalyst solution by mixing CuSO_4 and the stabilizing ligand (TBTA or THPTA).
- Add the copper catalyst solution to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Logical Workflow

The following diagram illustrates the general workflow from the synthesis of **benzyl azide** to its application in click chemistry for the generation of biologically relevant triazole compounds.



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